1-Methylguanidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of guanidine derivatives can involve multiple steps, including debenzylating hydrochlorides of aminoalkylguanidine derivatives under catalytic hydrogenation , and the condensation of aminoguanidine hydrochloride with other compounds . Although these methods do not directly describe the synthesis of 1-methylguanidine hydrochloride, they highlight the reactivity of guanidine derivatives and the types of chemical transformations they can undergo.
Molecular Structure Analysis
The molecular structure of guanidine derivatives can vary, with some having planar geometries and others exhibiting nonplanar conformations. For instance, 1-methyl-1,2-dinitroguanidine has a planar nitroguanyl group with an intramolecular hydrogen bond, although the overall molecule is slightly nonplanar . This information suggests that 1-methylguanidine hydrochloride could also have a distinct molecular geometry that may influence its reactivity and interactions.
Chemical Reactions Analysis
Guanidine derivatives participate in a variety of chemical reactions. For example, the acid hydrolysis of certain guanidine derivatives can involve proton transfer and denitrosation . Additionally, the base-mediated reactions of guanidine derivatives with tetrazoles have been studied, leading to the synthesis of new compounds . These reactions demonstrate the versatility of guanidine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of guanidine derivatives can be influenced by their molecular structure. The absence of intermolecular hydrogen bonds in some derivatives can affect their solid-state properties . Moreover, the crystal structure analysis of certain guanidine derivatives reveals various intermolecular interactions, such as hydrogen bonds and π-π stacking, which contribute to their stability and packing behavior . These findings suggest that 1-methylguanidine hydrochloride may also exhibit specific physical and chemical properties that could be relevant for its applications.
Scientific Research Applications
Antioxidant Activities
1-Methylguanidine hydrochloride demonstrates antioxidant properties. It shows potential in inhibiting free radicals generated by stimulated human leucocytes and cell-free systems, as evidenced by its concentration-dependent inhibition in FMLP-stimulated leucocytes chemiluminescence (CL) (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).
Analytical Chemistry and Biological Fluids Analysis
Methylguanidine's role in biological fluids is significant, especially in uremic patients. A study developed a selective analytical method for determining methylguanidine in plasma and biological fluids, highlighting its increased concentration in uremic patients (Eksborg, Persson, Allgén, Bergström, Zimmerman, & Fürst, 1978).
Food Safety and Analysis
Preliminary experiments for the analysis of methylguanidine in foods have been conducted. These studies aim to determine the most appropriate analytical procedures for detecting methylguanidine in food products, considering its potential health risks (Fujinaka, Masuda, & Kuratsune, 1977).
Anti-Inflammatory Potential
Methylguanidine has been studied for its anti-inflammatory potential, particularly in models of acute inflammation like carrageenan-induced paw edema and pleurisy. Its ability to reduce inflammatory responses, such as paw swelling, pleural exudates formation, and mononuclear cell infiltration, has been noted (Marzocco et al., 2004).
Role in Oxidative Stress
The role of methylguanidine in oxidative stress has been examined, particularly in the context of uremia. It's suggested that methylguanidine may be a product of creatinine oxidation, influenced by various species of active oxygen (Nagase, Aoyagi, Narita, & Tojo, 1986).
Biosynthesis in Body Tissues
Methylguanidine's biosynthesis in isolated rat hepatocytes and in vivo has been a subject of research. High doses of creatinine administered to rats indicated that organs like the liver, kidney, lung, and muscle synthesize methylguanidine, with the liver being a significant site of synthesis (Nagase, Aoyagi, Narita, & Tojo, 1985).
Effect on Reactive Oxygen Species
Studies have shown that methylguanidine, along with other guanidino compounds, can generate reactive oxygen species. This finding suggests a potential role in the pathogenesis of clinical disorders such as epilepsy and renal failure (Mori, Kohno, Masumizu, Noda, & Packer, 1996).
Inhibitory Effects on Hydroxyl Radical Generation
The anticonvulsant zonisamide has been shown to inhibit hydroxyl radicals generated from methylguanidine, indicating a potential protective effect against convulsive disorders (Noda, Masumizu, & Mori, 2016).
Dosimetry in Human Subjects
The use of 11C-labeled methylguanidine derivatives in human subjects has been researched, particularly for estimating radiation doses in healthy humans. This research is important in the context of PET scanning and neurological studies (van der Aart et al., 2017).
Nitric Oxide Pathways
Methylguanidine's effects on nitric oxide pathways have been explored, especially in the context of renal failure. It has been found to inhibit nitrite production in activated murine macrophages and affect relaxation in human saphenous veins, suggesting a role in vascular dysfunction related to renal failure (Macallister, Whitley, & Vallance, 1994).
Safety And Hazards
Future Directions
Methylguanidine hydrochloride can be used to prepare biaryl derivatives as BACE1 inhibitors . It can also be used in the synthesis of modified xylose, which is used in the synthesis of biodegradable composite hydrogels . Furthermore, it can be used to prepare methylguanidinium borohydride ionic liquid, which is applicable as a hydrogen storage material .
properties
IUPAC Name |
2-methylguanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCNCOGZPSOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177198 | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylguanidine hydrochloride | |
CAS RN |
22661-87-6, 21770-81-0 | |
Record name | Guanidine, methyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22661-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylguanidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21770-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylguanidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylguanidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylguanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methylguanidine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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